molecular formula C30H50 B154308 Diploptene CAS No. 1615-91-4

Diploptene

Cat. No.: B154308
CAS No.: 1615-91-4
M. Wt: 410.7 g/mol
InChI Key: HHXYJYBYNZMZKX-PYQRSULMSA-N
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Description

Diploptene, also known as 17(H), 21(H)-hop-22(29)-ene, is a hopanoid hydrocarbon. It is a triterpenoid molecule commonly produced by bacteria, ferns, and some protozoans. This compound is a significant biomarker in geochemical studies due to its stability and presence in various environments, including sediments and petroleum reservoirs .

Mechanism of Action

Target of Action:

Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .

Mode of Action:

Biochemical Pathways:

This compound’s action involves several steps:

Pharmacokinetics (ADME Properties):

Biochemical Analysis

Biochemical Properties

Diploptene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the average C30 concentration of αβ-hopane (this compound) near methane seeps is 1.5 times higher compared to background stations . This suggests that this compound may interact with enzymes involved in methane production or consumption.

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been found in the membranes of diverse bacteria, where it modulates the fluidity and permeability of membranes . This suggests that this compound could influence cell function by altering the properties of the cell membrane.

Molecular Mechanism

It is known that this compound can modulate the fluidity and permeability of bacterial membranes , which could potentially involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the presence of this compound in sediments can indicate methane oxidation, suggesting that the effects of this compound may vary depending on environmental conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via an alternative mevalonate-independent pathway for the formation of isoprene units, with methylerythritol phosphate being a key intermediate .

Transport and Distribution

It is known that this compound is present in the membranes of diverse bacteria , suggesting that it may be transported and distributed via the cell membrane.

Subcellular Localization

The subcellular localization of this compound is primarily in the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Diploptene can be synthesized through the cyclization of squalene, a triterpenoid precursor. The enzyme squalene-hopene cyclase catalyzes this reaction, converting squalene into this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using bacteria that naturally produce hopanoids. These bacteria are cultured under controlled conditions to maximize the yield of this compound .

Scientific Research Applications

Ecological Indicators

Diploptene as a Biomarker for Methanotrophs

This compound serves as a biomarker for methanotrophic bacteria, which are crucial in methane cycling within ecosystems. A study demonstrated that this compound's carbon isotopic composition can reflect methanotrophic activity in Sphagnum peatlands. The δ¹³C values of this compound showed a strong correlation with temperature and methane production, indicating its potential as a proxy to assess past environmental conditions related to methane fluxes .

Table 1: this compound δ¹³C Values in Different Environments

Environmentδ¹³C Range (‰)Notes
Sphagnum Peatlands-34 to -41Correlates with temperature and methane flux
Ace Lake Thermokarst-68.2 to -50.1High variability across small spatial scales
Smith Lake-56.8 to -38.8Significant differences in bacterial community composition

Biogeochemical Research

Understanding Carbon Cycling

Research indicates that this compound can be used to trace carbon cycling in aquatic environments. Its presence in sediments provides insights into the contributions of methanotrophic bacteria to the overall carbon dynamics within thermokarst lakes. The isotopic analysis of this compound can differentiate between various microbial contributions to carbon pools, enhancing our understanding of ecosystem functioning under changing climatic conditions .

Microbial Ecology

Role in Symbiotic Relationships

Recent findings suggest that hopanoids, including this compound, facilitate symbiotic relationships between legumes and nitrogen-fixing bacteria such as Bradyrhizobium. This interaction is vital for improving soil fertility and plant health, showcasing the ecological importance of this compound beyond its role as a mere biomarker .

Environmental Monitoring

Indicators of Hypoxia

This compound concentrations can also serve as indicators of hypoxic conditions in aquatic environments. Studies have shown that variations in this compound levels correlate with changes in oxygen availability, making it a valuable tool for monitoring ecosystem health and responses to anthropogenic impacts .

Case Studies

Case Study 1: this compound in Thermokarst Lakes

A detailed investigation into the distribution of this compound across various thermokarst lakes revealed significant differences in its isotopic composition based on depth and bacterial community structure. This study highlighted the complexity of microbial interactions and their influence on carbon cycling in these sensitive ecosystems .

Case Study 2: this compound as a Proxy for Past Climate Conditions

Research utilizing sediment cores from peatlands demonstrated that historical δ¹³C values of this compound could provide insights into methane emissions during past climatic events, offering a window into how ecosystems may respond to future climate change scenarios .

Comparison with Similar Compounds

Biological Activity

Diploptene, a hopanoid lipid, is a significant biomarker in various ecological and geological contexts. Its biological activity is primarily linked to its role in microbial communities, particularly methanotrophic bacteria, and its implications in biogeochemical cycles. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a triterpenoid compound found in the membranes of various bacteria. It is structurally similar to sterols and plays crucial roles in membrane stability and fluidity. Its presence is often associated with specific bacterial communities, particularly those involved in methane oxidation.

Key Biological Functions

  • Indicator of Microbial Activity : this compound serves as a biomarker for methanotrophic bacteria, which are essential for methane oxidation in anaerobic environments. The isotopic composition of this compound can indicate shifts in bacterial community structure and metabolic activity.
  • Membrane Stability : In bacterial membranes, this compound contributes to membrane integrity and functionality. Molecular dynamics simulations suggest that this compound localizes between lipid bilayers, enhancing membrane stability and potentially decreasing permeability .
  • Symbiotic Relationships : Recent studies indicate that hopanoids like this compound may promote symbiotic relationships between bacteria and plants, enhancing nutrient exchange and plant growth .

Isotopic Analysis

The isotopic values of this compound have been extensively studied to infer microbial contributions to carbon cycling. For instance, research indicates that this compound δ13C values range from -68.2 to -38.8‰ across different thermokarst zones, reflecting variations in bacterial community composition .

Table 1: this compound δ13C Values Across Different Locations

Locationδ13C Range (‰)Notes
Ace Lake-68.2 to -50.1High variability; significant methanotrophic signal
Smith Lake-56.8 to -38.8Less variability; lower methanotrophic contribution

Case Studies

  • Thermokarst Lakes : Studies in thermokarst lakes have shown that this compound is a reliable indicator of increasing bacterial activity under anaerobic conditions during the Holocene. The highest concentrations were found in sediments with significant methanotrophic activity, suggesting its role as a biomarker for these processes .
  • Marine Environments : In marine sediments, this compound has been identified as a methanotrophic biomarker due to its negative δ13C values, indicative of microbial sources utilizing methane . This finding supports the hypothesis that this compound can be used to trace historical methane emissions and microbial community dynamics.

Implications for Ecosystem Studies

The biological activity of this compound has profound implications for understanding ecosystem processes:

  • Carbon Cycling : As a biomarker for methanotrophs, this compound helps elucidate pathways of carbon cycling in aquatic ecosystems.
  • Microbial Ecology : Its presence and isotopic composition can inform researchers about shifts in microbial communities due to environmental changes.
  • Paleoclimate Indicators : this compound's stability over geological timescales makes it a valuable tool for reconstructing past climate conditions based on sedimentary records.

Properties

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYJYBYNZMZKX-PYQRSULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936540
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-91-4
Record name Diploptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diploptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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